7-(2-Hydroxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-(2-Hydroxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a hydroxypropyl group, a methyl group, and a pyrrolidinyl group attached to a purine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hydroxypropyl halide under basic conditions. This is followed by the introduction of a pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the purine ring or the attached functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted purine derivatives with different functional groups.
Scientific Research Applications
7-(2-Hydroxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and pyrrolidinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Hydroxyethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione
- 7-(2-Hydroxypropyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
- 7-(2-Hydroxypropyl)-3-ethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione
Uniqueness
The uniqueness of 7-(2-Hydroxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-8(19)7-18-9-10(16(2)13(21)15-11(9)20)14-12(18)17-5-3-4-6-17/h8,19H,3-7H2,1-2H3,(H,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWOXJIUNGXNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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